Cas no 272-01-5 (Furo2,3-Bpyridine)

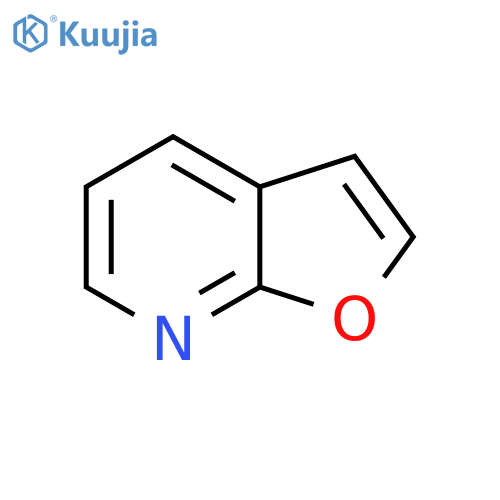

Furo2,3-Bpyridine structure

商品名:Furo2,3-Bpyridine

Furo2,3-Bpyridine 化学的及び物理的性質

名前と識別子

-

- Furo[2,3-b]pyridine

- AK-55200

- ANW-68894

- Aza-7-cumaron-1 bzw.Furo< 2,3-b> pyridin

- CTK0J2768

- Furo< 2,3-b> pyridin

- furo< 2,3-b> pyridine

- KB-77482

- RP00647

- SureCN10968

- Y8520

- DTXSID00497456

- SCHEMBL10968

- RCFDIXKVOHJQPP-UHFFFAOYSA-N

- 272-01-5

- AKOS016005847

- N13064

- BS-16835

- J-521402

- InChI=1/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5

- MFCD13175193

- CS-0209058

- EN300-93371

- DB-351673

- Furo2,3-Bpyridine

-

- MDL: MFCD13175193

- インチ: 1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H

- InChIKey: RCFDIXKVOHJQPP-UHFFFAOYSA-N

- ほほえんだ: O1C=CC2=CC=CN=C12

計算された属性

- せいみつぶんしりょう: 119.03715

- どういたいしつりょう: 119.037113783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.196±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 179.6±13.0 ºC (760 Torr),

- フラッシュポイント: 64.3±13.8 ºC,

- ようかいど: 微溶性(1.9 g/l)(25ºC)、

- PSA: 26.03

Furo2,3-Bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F822568-10mg |

Furo[2,3-B]pyridine |

272-01-5 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F13088-1g |

Furo2,3-Bpyridine |

272-01-5 | 1g |

5972.0CNY | 2021-07-13 | ||

| TRC | F822568-50mg |

Furo[2,3-B]pyridine |

272-01-5 | 50mg |

$ 115.00 | 2022-06-04 | ||

| abcr | AB445023-500 mg |

Furo[2,3-b]pyridine; min. 95% |

272-01-5 | 500mg |

€591.30 | 2023-04-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F13088-500mg |

Furo2,3-Bpyridine |

272-01-5 | 500mg |

3270CNY | 2021-05-08 | ||

| Enamine | EN300-93371-2.5g |

furo[2,3-b]pyridine |

272-01-5 | 95% | 2.5g |

$978.0 | 2024-05-21 | |

| eNovation Chemicals LLC | Y1098113-500MG |

furo[2,3-b]pyridine |

272-01-5 | 97% | 500mg |

$355 | 2024-07-21 | |

| Alichem | A029194238-10g |

Furo[2,3-b]pyridine |

272-01-5 | 95% | 10g |

$3017.67 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1098113-1G |

furo[2,3-b]pyridine |

272-01-5 | 97% | 1g |

$535 | 2024-07-21 | |

| Fluorochem | 231054-250mg |

Furo[2,3-b]pyridine |

272-01-5 | 95% | 250mg |

£185.00 | 2022-02-28 |

Furo2,3-Bpyridine 関連文献

-

Samvel N. Sirakanyan,Athina Geronikaki,Domenico Spinelli,Ruzanna G. Paronikyan,Irina A. Dzhagatspanyan,Ivetta M. Nazaryan,Asmik H. Akopyan,Anush A. Hovakimyan RSC Adv. 2016 6 32234

-

R. Hudson,N. P. Bizier,K. N. Esdale,J. L. Katz Org. Biomol. Chem. 2015 13 2273

-

E. Spinner,G. B. Yeoh J. Chem. Soc. B 1971 279

-

Jialing Cai,Shuo Huang,Ruenfa He,Lu Chen,Donghan Chen,Shaohua Jiang,Bin Li,Yibiao Li Org. Biomol. Chem. 2017 15 333

-

Chil Won Lee,Jun Yeob Lee Chem. Commun. 2013 49 6185

272-01-5 (Furo2,3-Bpyridine) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:272-01-5)Furo2,3-Bpyridine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):275.0/494.0